molecular formula C10H8Br2O4 B14591398 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid CAS No. 61223-34-5

3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

Cat. No.: B14591398
CAS No.: 61223-34-5
M. Wt: 351.98 g/mol
InChI Key: ZJGHCJFPWLCJEX-UHFFFAOYSA-N
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Description

3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is an organic compound that belongs to the class of phenylpropanoids This compound is characterized by the presence of two bromine atoms, a hydroxyl group, and a methoxy group attached to a phenyl ring, along with a propenoic acid side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid typically involves the bromination of a suitable precursor, such as 4-hydroxy-5-methoxybenzaldehyde, followed by a series of reactions to introduce the propenoic acid side chain. The bromination can be carried out using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The double bond in the propenoic acid side chain can be reduced to form a saturated carboxylic acid.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 3-(2,3-Dibromo-4-oxo-5-methoxyphenyl)prop-2-enoic acid.

    Reduction: Formation of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)propanoic acid.

    Substitution: Formation of derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The presence of bromine atoms and the phenolic hydroxyl group can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with DNA and proteins.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid
  • 3-(2,4-Dihydroxy-5-methoxyphenyl)prop-2-enoic acid
  • 3-(3-Hydroxy-4-methoxyphenyl)prop-2-enoic acid

Uniqueness

3-(2,3-Dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid is unique due to the specific positions of the bromine atoms and the presence of both hydroxyl and methoxy groups on the phenyl ring. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

61223-34-5

Molecular Formula

C10H8Br2O4

Molecular Weight

351.98 g/mol

IUPAC Name

3-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C10H8Br2O4/c1-16-6-4-5(2-3-7(13)14)8(11)9(12)10(6)15/h2-4,15H,1H3,(H,13,14)

InChI Key

ZJGHCJFPWLCJEX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C(=C1)C=CC(=O)O)Br)Br)O

Origin of Product

United States

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